molecular formula C24H34O5 B1231251 Eptaloprost CAS No. 90693-76-8

Eptaloprost

Numéro de catalogue B1231251
Numéro CAS: 90693-76-8
Poids moléculaire: 402.5 g/mol
Clé InChI: MAUUNYHAXGTMMQ-AMXXQSRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eptaloprost is an advanced synthetic prostaglandin analog that has been developed to treat glaucoma. It is a member of the prostaglandin analog family, a class of drugs that are used to lower intraocular pressure (IOP) by increasing outflow of aqueous humor. Eptaloprost is the first prostaglandin analog to be approved by the US Food and Drug Administration (FDA) for the treatment of glaucoma. It has been found to be effective in reducing IOP in glaucoma patients, and is well tolerated with minimal side effects.

Applications De Recherche Scientifique

1. Bioactivation and Pharmacokinetics

Eptaloprost is a prostacyclin-mimetic, designed to be activated into cicaprost via beta-oxidation, offering potential advantages in sustained delivery of prostacyclin-mimetic activity. A study by Hildebrand (1993) focused on the pharmacokinetics of eptaloprost in rats, monkeys, and humans, revealing that it is completely and rapidly absorbed in all species. However, the bioavailable dose fraction of cicaprost was lower compared to direct cicaprost administration, indicating that a more sophisticated pro-drug concept might be required for long-lasting plasma levels of cicaprost (Hildebrand, 1993).

2. Antimetastatic Potential in Tumor Models

Schneider et al. (1991) investigated the antimetastatic potential of Eptaloprost in R 3327 MAT Lu prostate carcinoma of the Cop rat. Results showed a significant reduction in lung metastases, suggesting Eptaloprost's significant antimetastatic activity in a spontaneously metastasizing tumor model, warranting further investigation (Schneider et al., 1991).

3. Inter-Species Extrapolation of Pharmacokinetic Data

Another study by Hildebrand (1994) conducted inter-species extrapolation of pharmacokinetic data of prostacyclin-mimetics like Eptaloprost. This study showed a dependency on species body weight for model-independent pharmacokinetic data, indicating that the disposition profile of these compounds, including Eptaloprost, can be predicted, providing justification for animal studies in pharmacology and toxicology (Hildebrand, 1994).

Propriétés

IUPAC Name

4-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUUNYHAXGTMMQ-AMXXQSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869060
Record name Eptaloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eptaloprost

CAS RN

90693-76-8
Record name Eptaloprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090693768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eptaloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTALOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X6A56W84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eptaloprost
Reactant of Route 2
Eptaloprost
Reactant of Route 3
Reactant of Route 3
Eptaloprost
Reactant of Route 4
Eptaloprost
Reactant of Route 5
Eptaloprost
Reactant of Route 6
Eptaloprost

Q & A

Q1: What is the mechanism of action of Eptaloprost and how does it impact tumor metastasis?

A1: Eptaloprost is a prostacyclin analog that exhibits anti-metastatic properties. It achieves this by interfering with the interaction between tumor cells and platelets, a crucial step in the metastatic cascade. [, ] Specifically, Eptaloprost inhibits the adhesion of tumor cells to platelets and prevents the resulting aggregates from adhering to the endothelial lining of blood vessels. [] This inhibition reduces the ability of tumor cells to escape the primary tumor site and establish distant metastases.

Q2: What evidence exists for the anti-metastatic activity of Eptaloprost in preclinical models?

A2: Research using the spontaneously metastasizing R 3327 MAT Lu prostate carcinoma model in rats demonstrated the significant antimetastatic activity of Eptaloprost. [] In this study, Eptaloprost administered via subcutaneous mini pumps (0.1 µg/kg/min) for 33 days significantly reduced the number of visible lung metastases without impacting the growth of the primary tumor. [] Oral administration of Eptaloprost (0.1 and 0.5 mg/kg daily) also led to a significant reduction in lung metastases. []

Q3: Can Eptaloprost be synthesized, and are there strategies for developing analogs?

A3: Yes, Eptaloprost can be synthesized. A total asymmetric synthesis route utilizing cis-bicyclo[3.3.0]octane-2,5-dione as a starting material has been established. [] This synthetic route, which features a stereoselective deprotonation step using a chiral lithium amide base, also allows for the synthesis of other prostacyclin analogs like cicaprost. [] This flexibility suggests potential for developing further side-chain modified analogs of Eptaloprost.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.